(4-Benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine
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Overview
Description
(4-Benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine is a complex organic compound with the molecular formula C25H26ClN3O and a molecular weight of 419.958 g/mol This compound is known for its unique structure, which includes a benzyloxy group, a benzylidene group, and a piperazine ring substituted with a 2-chloro-benzyl group
Preparation Methods
The synthesis of (4-Benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzyloxy-benzylidene intermediate: This step involves the reaction of benzyloxybenzaldehyde with an appropriate reagent to form the benzylidene intermediate.
Synthesis of the piperazine derivative: The piperazine ring is substituted with a 2-chloro-benzyl group through a nucleophilic substitution reaction.
Chemical Reactions Analysis
(4-Benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
(4-Benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4-Benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes through its unique structure .
Comparison with Similar Compounds
(4-Benzyloxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine can be compared with other similar compounds, such as:
Benzylidene-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine: This compound lacks the benzyloxy group, which may result in different chemical and biological properties.
(2-Chloro-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine: This compound has a similar structure but with a different substitution pattern, potentially leading to variations in reactivity and applications.
(4-Chloro-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine: The presence of a chloro group instead of a benzyloxy group may alter its chemical behavior and interactions.
Properties
Molecular Formula |
C25H26ClN3O |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H26ClN3O/c26-25-9-5-4-8-23(25)19-28-14-16-29(17-15-28)27-18-21-10-12-24(13-11-21)30-20-22-6-2-1-3-7-22/h1-13,18H,14-17,19-20H2/b27-18+ |
InChI Key |
HEKBRBDMBAWBPV-OVVQPSECSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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